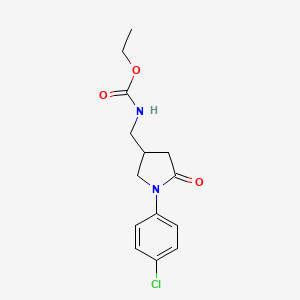
Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidinone ring, a carbamate group, and a 4-chlorophenyl group . The presence of these functional groups would influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carbamate group could make the compound polar, influencing its solubility in different solvents .Applications De Recherche Scientifique
Crystal Structure and Synthesis
- Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate and related compounds have been synthesized and studied for their crystal structures. For instance, Hu Yang (2009) synthesized a similar compound, revealing its crystallographic properties via X-ray diffraction, highlighting its potential in structural chemistry studies (Hu Yang, 2009).
Application in Dyeing and Textile Industry
- The compound has been explored in the synthesis of dyes. Isaac Oluwatobi Abolude et al. (2021) synthesized disperse dyes using a compound closely related to Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate. These dyes exhibited excellent dyeing performance on polyester and nylon fabrics, indicating potential applications in the textile industry (Abolude et al., 2021).
Potential Anticancer Applications
- Several studies have explored derivatives of this compound for anticancer properties. C. Temple et al. (1983) synthesized compounds using a similar molecular structure and evaluated their effects on leukemia cells, indicating possible applications in cancer treatment (Temple et al., 1983).
Alzheimer's Disease Research
- In the context of Alzheimer's disease, L. W. Mohamed et al. (2018) synthesized oxopyrrolidine derivatives, including one structurally similar to Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate. These compounds showed inhibitory activity against acetyl cholinesterase and amyloid β 42 protein, suggesting their potential as anti-Alzheimer's agents (Mohamed et al., 2018).
Antimicrobial Agents
- The compound has also been utilized in the synthesis of novel antimicrobial agents. N. Desai et al. (2007) synthesized new quinazolines, including derivatives of ethyl (4-chlorophenyl)carbamate, exhibiting promising antibacterial and antifungal activities (Desai et al., 2007).
Mécanisme D'action
Target of Action
It is known that many carbamate esters target thenuclear receptor subfamily 1 group D member 1 and nuclear receptor subfamily 1 group D member 2 . These receptors play a crucial role in regulating the expression of genes involved in various biological processes.
Mode of Action
Carbamate esters like this compound typically work by binding to their targets and modulating their activity . This can lead to changes in the expression of genes regulated by these targets, potentially affecting various biological processes.
Biochemical Pathways
Carbamate esters are known to influence various biological pathways through their interaction with their targets .
Pharmacokinetics
The molecular weight of this compound is 199634 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Carbamate esters like this compound can have various effects depending on their specific targets and the biological processes they influence .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-20-14(19)16-8-10-7-13(18)17(9-10)12-5-3-11(15)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCKRRRZNVCNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl ((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2355028.png)
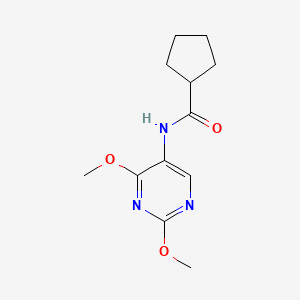
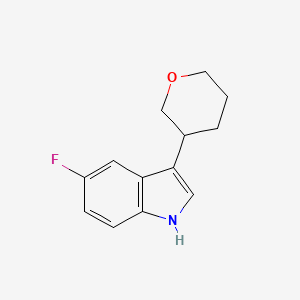
![6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2355032.png)
![2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid](/img/structure/B2355033.png)

![2-[({10-Cyano-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-11-yl}methyl)sulfanyl]acetic acid](/img/structure/B2355035.png)
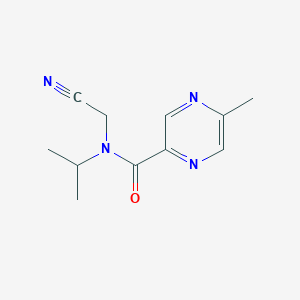
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2355038.png)
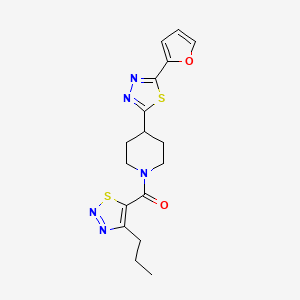
![N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2355042.png)

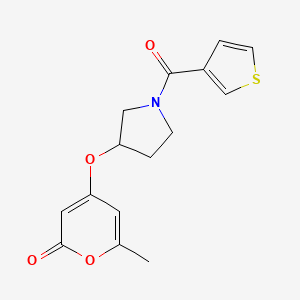
![5-[(4-methylphenyl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide](/img/structure/B2355049.png)